N,N'-bis(3-nitrophenyl)biphenyl-2,5-dicarboxamide
Description
N2,N5-BIS(3-NITROPHENYL)-[1,1’-BIPHENYL]-2,5-DICARBOXAMIDE is a complex organic compound characterized by its biphenyl core structure with nitrophenyl and carboxamide functional groups
Properties
Molecular Formula |
C26H18N4O6 |
|---|---|
Molecular Weight |
482.4 g/mol |
IUPAC Name |
1-N,4-N-bis(3-nitrophenyl)-2-phenylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C26H18N4O6/c31-25(27-19-8-4-10-21(15-19)29(33)34)18-12-13-23(24(14-18)17-6-2-1-3-7-17)26(32)28-20-9-5-11-22(16-20)30(35)36/h1-16H,(H,27,31)(H,28,32) |
InChI Key |
BAUFZMKZCRYRIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N5-BIS(3-NITROPHENYL)-[1,1’-BIPHENYL]-2,5-DICARBOXAMIDE typically involves a multi-step process. One common method includes the reaction of 3-nitroaniline with 1,1’-biphenyl-2,5-dicarboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N2,N5-BIS(3-NITROPHENYL)-[1,1’-BIPHENYL]-2,5-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while oxidation can produce nitroso derivatives.
Scientific Research Applications
N2,N5-BIS(3-NITROPHENYL)-[1,1’-BIPHENYL]-2,5-DICARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N2,N5-BIS(3-NITROPHENYL)-[1,1’-BIPHENYL]-2,5-DICARBOXAMIDE involves its interaction with specific molecular targets. The nitrophenyl groups can participate in electron transfer reactions, while the biphenyl core provides structural stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(3-nitrophenyl)urea: Similar in structure but with a urea linkage instead of a biphenyl core.
3,3’-Dinitrobiphenyl: Lacks the carboxamide groups but shares the biphenyl and nitrophenyl components.
N,N’-Bis(3-nitrophenyl)terephthalamide: Contains a terephthalic acid core instead of a biphenyl core.
Uniqueness
N2,N5-BIS(3-NITROPHENYL)-[1,1’-BIPHENYL]-2,5-DICARBOXAMIDE is unique due to its combination of nitrophenyl and carboxamide groups attached to a biphenyl core. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
